Ziritaxestat - 1628260-79-6

Ziritaxestat

Catalog Number: EVT-269545
CAS Number: 1628260-79-6
Molecular Formula: C30H33FN8O2S
Molecular Weight: 588.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ziritaxestat is a small molecule inhibitor of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA) [, , , , , , , , , ]. LPA is a bioactive lipid mediator involved in various physiological and pathological processes, including fibrosis [, , , ]. Ziritaxestat was investigated as a potential therapeutic agent for treating fibrotic diseases like idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc) due to its ability to inhibit ATX and consequently reduce LPA production [, , , , , , ].

Future Directions
  • Elucidating the Role of the ATX Tunnel: Further investigation into the significance of Ziritaxestat's interaction with the ATX tunnel could unveil new insights into ATX/LPA signaling and lead to the development of more selective ATX inhibitors [].
  • Exploring Alternative Pro-Fibrotic Pathways: The failure of Ziritaxestat in Phase III clinical trials for IPF, despite adequate LPA reduction, suggests the involvement of other pro-fibrotic pathways that could be targeted for therapeutic intervention [].
  • Patient Stratification and Personalized Medicine: Identifying patient subgroups that might benefit from Ziritaxestat based on their specific disease characteristics and genetic profiles could improve treatment outcomes in the future [].

Lysophosphatidic acid (LPA)

  • Compound Description: Lysophosphatidic acid (LPA) is a bioactive lipid mediator that acts as a signaling molecule by binding to specific G protein-coupled receptors (LPA receptors). LPA is involved in various physiological and pathological processes, including cell proliferation, migration, differentiation, inflammation, and fibrosis. [, , , ]
  • Relevance: Ziritaxestat, an autotaxin inhibitor, exerts its therapeutic effects by reducing the production of LPA. By inhibiting autotaxin, ziritaxestat aims to lower LPA levels and subsequently modulate LPA receptor signaling, ultimately leading to a reduction in fibrosis. [, , , ]

Lysophosphatidylcholine (LPC)

  • Compound Description: Lysophosphatidylcholine (LPC) is a lysophospholipid that serves as a precursor for LPA. Autotaxin, the target of ziritaxestat, catalyzes the hydrolysis of LPC to generate LPA. []
  • Relevance: Ziritaxestat, by inhibiting autotaxin, prevents the conversion of LPC to LPA. This inhibition leads to a decrease in LPA levels, which is the desired therapeutic outcome of ziritaxestat in treating fibrotic diseases. []

Cudetaxestat

  • Compound Description: Cudetaxestat is another autotaxin inhibitor investigated for its potential in treating fibrotic diseases. It competes with ziritaxestat as a potential therapeutic agent targeting the ATX-LPA axis. []
  • Relevance: Similar to ziritaxestat, cudetaxestat aims to reduce LPA production by inhibiting autotaxin. Both compounds share the same therapeutic target and are being investigated for their efficacy and safety in treating fibrotic conditions like systemic sclerosis. []

MT-5562

  • Compound Description: MT-5562 is a novel and potent selective autotaxin inhibitor. Preclinical studies suggest that it exhibits a favorable safety profile compared to other autotaxin inhibitors, including ziritaxestat. []
  • Relevance: Both MT-5562 and ziritaxestat belong to the class of autotaxin inhibitors and are being explored as potential therapies for fibrotic diseases like systemic sclerosis. While they share the same target, MT-5562 has shown promising results in preclinical studies, suggesting potential advantages over ziritaxestat in terms of safety and efficacy. []

HA155

  • Compound Description: HA155 is an autotaxin inhibitor that utilizes a boronic acid motif for binding to and inhibiting the enzyme. It has been investigated as a potential therapeutic agent for cancer. []
  • Relevance: Both HA155 and ziritaxestat target autotaxin, although they differ in their binding modes and therapeutic applications. HA155 focuses on cancer treatment by inhibiting ATX, while ziritaxestat is primarily investigated for fibrotic diseases. The presence of a boronic acid warhead in HA155 makes it structurally distinct from ziritaxestat. []

Benzoxaboroles

  • Compound Description: Benzoxaboroles represent a class of compounds that have shown potential as autotaxin inhibitors. These compounds incorporate a benzoxaborole motif as an acidic warhead, mimicking the interactions observed with boronic acid-containing inhibitors like HA155. []

Nintedanib

  • Compound Description: Nintedanib is a multi-target tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF). It primarily targets receptor tyrosine kinases involved in angiogenesis and fibroblast proliferation. []
  • Relevance: Nintedanib serves as an active comparator in preclinical studies evaluating the efficacy of ziritaxestat in treating systemic sclerosis. Both compounds have demonstrated anti-fibrotic effects, although their mechanisms of action differ. Nintedanib targets multiple tyrosine kinases, while ziritaxestat specifically inhibits autotaxin. []

Pirfenidone

  • Compound Description: Pirfenidone is another approved treatment for IPF with anti-fibrotic and anti-inflammatory properties. Its precise mechanism of action remains unclear but involves the suppression of various growth factors and cytokines involved in fibrosis. []
  • Relevance: Pirfenidone, along with nintedanib, represent the standard of care treatments for IPF. In clinical trials like the ISABELA studies, ziritaxestat was investigated as an add-on therapy to pirfenidone or nintedanib to assess its efficacy in improving lung function in IPF patients already receiving standard treatment. []

Ethinyl Estradiol (EE)

  • Compound Description: Ethinyl Estradiol (EE) is a synthetic estrogen commonly used in oral contraceptives. It is primarily metabolized by sulfation via the sulfotransferase enzyme SULT1E1. []
  • Relevance: Ziritaxestat has been shown to inhibit SULT1E1, an enzyme involved in EE metabolism. This inhibition can lead to increased exposure to EE when co-administered with ziritaxestat, highlighting a potential drug-drug interaction between ziritaxestat and oral contraceptives containing EE. []

Drospirenone (DRSP)

  • Compound Description: Drospirenone (DRSP) is a synthetic progestin often combined with EE in oral contraceptive formulations. It is primarily metabolized by cytochrome P450 (CYP) 3A4. []
Synthesis Analysis

The synthesis of Ziritaxestat has been described in detail across several studies. The compound is synthesized through a multi-step process that typically involves five key steps:

  1. Formation of Intermediates: The initial steps involve the synthesis of various intermediates using standard organic reactions such as alkylation and acylation.
  2. Catalyst-Free Cyclization: A significant aspect of the synthesis is the use of catalyst-free cyclization methods, which improve efficiency and reduce the number of reagents required .
  3. Purification: High-performance liquid chromatography is employed to ensure the purity of Ziritaxestat and its intermediates throughout the synthesis process .

The detailed synthetic route includes several reactions, such as:

  • Alkylation reactions to build the core structure.
  • Rearrangement reactions that help in achieving the desired molecular configuration.

This synthetic pathway allows for high yields and purity, making it suitable for further pharmacological evaluation .

Molecular Structure Analysis

Ziritaxestat has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C19_{19}H23_{23}Cl2_{2}N4_{4}O3_{3}, indicating a substantial molecular weight and multiple functional groups.

Structural Data

  • Molecular Weight: Approximately 403.31 g/mol.
  • Key Functional Groups: The structure includes a piperazine core, a dichlorophenyl moiety, and a benzoxazol-2-one zinc-binding group (ZBG), which are critical for its interaction with autotaxin .

The structural integrity of Ziritaxestat is vital for its function as an autotaxin inhibitor; modifications to these functional groups can significantly affect its potency and selectivity.

Chemical Reactions Analysis

Ziritaxestat undergoes several chemical reactions that are essential for its pharmacological activity:

  1. Inhibition Mechanism: The compound binds to the active site of autotaxin, preventing it from converting lysophosphatidylcholine into lysophosphatidic acid. This interaction is facilitated by hydrogen bonding and coordination with zinc ions present in the enzyme's active site .
  2. Metabolic Stability: Studies indicate that Ziritaxestat exhibits limited metabolic stability due to potential reactive metabolite formation. This aspect necessitates careful consideration during drug development to enhance its pharmacokinetic properties .
  3. Reactivity with Glutathione: There is evidence of Ziritaxestat forming adducts with glutathione, suggesting potential pathways for detoxification or metabolic activation .
Mechanism of Action

Ziritaxestat operates primarily through competitive inhibition of autotaxin. By binding to the enzyme's active site, it effectively reduces the production of lysophosphatidic acid, which is implicated in various fibrotic processes:

  • Reduction in Lysophosphatidic Acid Levels: This leads to decreased signaling through lysophosphatidic acid receptors, which are involved in promoting cell proliferation, migration, and survival—factors that contribute to fibrosis and tumor progression .
  • Impact on Fibrotic Pathways: In preclinical models, Ziritaxestat has demonstrated efficacy in reducing markers associated with fibrosis, highlighting its potential therapeutic role in managing fibrotic diseases .
Physical and Chemical Properties Analysis

Ziritaxestat exhibits several notable physical and chemical properties:

  • Solubility: It shows low solubility in aqueous environments at physiological pH levels, which can affect bioavailability.
  • Stability: The compound's stability can be influenced by pH and temperature; thus, storage conditions must be optimized during formulation development.
  • LogD Value: The logD (partition coefficient) at pH 7.4 indicates moderate lipophilicity, which is essential for membrane permeability but also suggests challenges related to solubility .

These properties are critical for understanding how Ziritaxestat behaves within biological systems and how it can be effectively delivered as a therapeutic agent.

Applications

Ziritaxestat's primary application lies within scientific research focused on understanding fibrotic diseases:

  • Idiopathic Pulmonary Fibrosis: Clinical trials have been conducted to evaluate its efficacy in reducing disease progression in patients suffering from this condition.
  • Cancer Research: Due to its role in modulating lysophosphatidic acid levels, Ziritaxestat is also being explored for potential applications in cancer therapy where autotaxin activity contributes to tumor growth and metastasis .
  • Other Fibrotic Diseases: Its mechanism suggests utility across various fibrotic conditions beyond pulmonary fibrosis, making it a candidate for broader therapeutic exploration.
Pharmacological Profile of Ziritaxestat

Molecular Characterization as a Selective Autotaxin Inhibitor

Structural Analysis of Ziritaxestat: Thiazole-Carbonitrile Derivatives and Binding Affinity

Ziritaxestat (GLPG1690) is a first-in-class small-molecule autotaxin inhibitor with the chemical name N-(5-{6-[(3-cyanophenyl)(methyl)amino]-4-methylpyridin-3-yl}-4-methyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. Its molecular structure (C₃₀H₃₃FN₈O₂S; MW 588.70 g/mol) integrates a thiazole-carbonitrile core critical for target engagement [5] [9]. The design exploits a hybrid pharmacophore strategy: a hydrophobic domain (methylthiazole) occupies the autotaxin hydrophobic pocket, while the carbonitrile group forms hydrogen bonds with Thr209 and Ala210 in the catalytic site [5]. This configuration yields high binding affinity, with biochemical assays confirming a Ki of 15 nM and an IC50 of 131 nM against recombinant human autotaxin [9]. X-ray crystallography reveals that ziritaxestat bridges the orthosteric catalytic site and the hydrophobic tunnel, classifying it as a type IV inhibitor (hybrid binder) [5].

Table 1: Molecular Characteristics of Ziritaxestat

PropertyValue
Molecular FormulaC₃₀H₃₃FN₈O₂S
Molecular Weight588.70 g/mol
XLogP3.62
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Topological Polar Surface Area132.48 Ų
Rotatable Bonds8

Enzymatic Inhibition Kinetics: Competitive vs. Noncompetitive Autotaxin Binding

Ziritaxestat exhibits mixed-type inhibition kinetics, combining competitive and noncompetitive elements. It competitively binds the autotaxin catalytic site, preventing lysophosphatidylcholine (LPC) substrate access (Ki = 15 nM), while its hydrophobic extensions allosterically modulate LPA binding in the tunnel domain [5]. Kinetic studies show a reduction in catalytic efficiency (Vmax/Km) by >90% at therapeutic concentrations, confirming dual-site engagement. Unlike pure orthosteric inhibitors (e.g., PF-8380), ziritaxestat’s hybrid mechanism suppresses LPA-mediated autotaxin autoamplification—a key fibrotic pathway driver [5].

Pharmacodynamic Properties: Target Engagement and Lysophosphatidic Acid (LPA) Suppression

Dose-Dependent Reduction of Plasma LPA C18:2 in Fibrotic Pathways

Ziritaxestat achieves potent, sustained suppression of circulating LPA species, particularly LPA C18:2, a primary autotaxin product implicated in fibroblast activation and pulmonary fibrosis. Clinical pharmacodynamic studies demonstrate:

  • ≥90% inhibition of plasma autotaxin activity at trough concentrations following 600 mg oral dosing [1].
  • Dose-proportional reduction in LPA C18:2: 50% decrease at 100 mg, 85% at 600 mg (Day 14, phase II trials) [6].
  • Maximal LPA suppression within 4–6 hours post-dose, correlating with plasma Cmax [6].This LPA suppression translates to pathway-targeted effects: attenuated LPA1 receptor internalization, reduced TGF-β activation, and inhibition of fibroblast chemotaxis in vitro [5].

Selectivity Profiling Against Off-Target Phospholipase and Lipid-Metabolizing Enzymes

Comprehensive off-target screening confirms ziritaxestat’s selectivity for autotaxin over related enzymes:

  • >1,000-fold selectivity vs. phospholipases A2, C, and D [9].
  • No significant inhibition (<25% at 10 µM) of lipid kinases (PI3K, sphingosine kinase) or lipid phosphatases [9].
  • Negligible activity against cytochrome P450 isoforms (CYP1A2, 2C9, 2D6), except weak CYP3A4 inhibition (IC50 >15 µM) [3].Table 2: Selectivity Profile of Ziritaxestat
Target EnzymeIC50 (µM)Selectivity Ratio (vs. ATX)
Autotaxin (ATX)0.1311.0
Phospholipase A2>150>1,145
Phospholipase D>100>763
CYP3A4>15>114
hERG channel15114

Comparative Pharmacokinetic Modeling

Absorption and Bioavailability: Oral vs. Intravenous Administration

Radiolabeled studies ([¹⁴C]-ziritaxestat) in humans quantify:

  • Absolute oral bioavailability: 54% (600 mg tablet vs. 100 µg IV microdose) [6].
  • Absorption kinetics: Tmax = 2–4 hours; high permeability (Peff >5 × 10⁻⁶ cm/s) in Caco-2 models [3] [6].
  • Food effect: High-fat meals reduce Cmax by 30% but do not alter AUC, supporting once-daily fasting administration [6].Physiologically based pharmacokinetic (PBPK) models attribute incomplete bioavailability to intestinal first-pass metabolism (CYP3A4) and P-glycoprotein (P-gp) efflux [3] [7].

Metabolic Pathways: CYP3A4-Mediated Oxidation and Transporter Interactions

Ziritaxestat undergoes hepatic oxidative metabolism (>85%):

  • Primary route: CYP3A4-mediated oxidation to hydroxylated and N-dealkylated metabolites [3] [7].
  • Minor routes: UGT-mediated glucuronidation (<10%) [3].Transporter interactions govern tissue distribution:
  • Substrate of P-gp and BCRP: Efflux limits intestinal absorption and brain penetration [3] [7].
  • Inhibitor of OATP1B1/1B3: Weak inhibition (IC50 = 8–12 µM) may elevate statin exposure (e.g., rosuvastatin AUC ↑ 2.1-fold) [3] [10].
  • CYP3A4 autoinhibition: Chronic dosing reduces intrinsic clearance by 12% due to time-dependent inhibition [3].

Excretion Dynamics: Fecal Elimination and Mass Balance Studies

Mass balance studies ([¹⁴C]-ziritaxestat) reveal:

  • Fecal excretion: 77% of administered dose (primarily as unchanged drug) [6].
  • Renal excretion: <7% total radioactivity, confirming minimal renal clearance [6].
  • Half-life: Terminal t1/2 = 20–30 hours, supporting once-daily dosing [6].PBPK modeling aligns with biliary secretion of unchanged drug as the dominant elimination route, facilitated by P-gp/BCRP-mediated hepatobiliary transport [3] [7].

Table 3: Key Pharmacokinetic Parameters of Ziritaxestat

ParameterValue (Mean ± SD)Conditions
Oral Cmax1,250 ± 350 ng/mL600 mg fasted
Oral AUC0–2420,500 ± 5,500 ng·h/mL600 mg fasted
Vd98 ± 22 LIV microdose
CL/F2.9 ± 0.8 L/h600 mg oral
t1/226 ± 7 h600 mg oral
Fecal elimination77 ± 9% of dose[¹⁴C]-ziritaxestat study

Table 4: Clinically Relevant Drug-Drug Interactions

Perpetrator DrugEffect on Ziritaxestat PKMechanism
ItraconazoleAUC ↑ 15-foldCYP3A4 inhibition
RifampinAUC ↓ 3-foldCYP3A4 induction
FluconazoleAUC ↑ 2.6-foldModerate CYP3A4 inhibition
Victim DrugEffect by ZiritaxestatMechanism
MidazolamAUC ↑ 2.7-foldCYP3A4 inhibition
RosuvastatinAUC ↑ 2.1-foldOATP1B1 inhibition

Properties

CAS Number

1628260-79-6

Product Name

Ziritaxestat

IUPAC Name

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

Molecular Formula

C30H33FN8O2S

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3

InChI Key

REQQVBGILUTQNN-UHFFFAOYSA-N

SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F

Solubility

Soluble in DMSO, not in water

Synonyms

GLPG-1690; GLPG 1690; GLPG1690; ziritaxestat.

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.